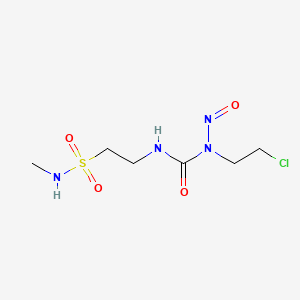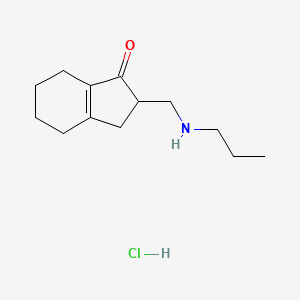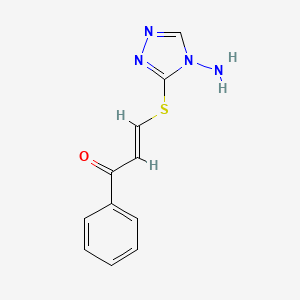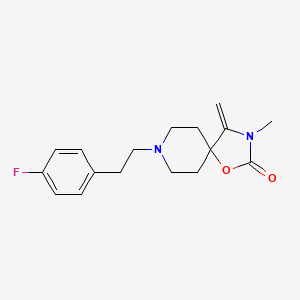
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-3-methyl-4-methylene- is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which includes an oxygen atom and two nitrogen atoms within the ring system. The presence of the fluorophenyl group adds to its chemical diversity and potential biological activity.
Métodos De Preparación
The synthesis of 1-Oxa-3,8-diazaspiro(4One common synthetic route involves the use of cycloalkanecarboxamides as intermediates, which are then subjected to nitrile hydrolysis and cyclization under mild conditions . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the fluorophenyl group is attached. Common reagents include halides and other nucleophiles.
Cyclization: The formation of spirocyclic structures often involves cyclization reactions, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have shown significant potential in various scientific research fields:
Chemistry: These compounds are studied for their unique structural properties and reactivity, making them valuable in synthetic organic chemistry.
Industry: The unique properties of these compounds can be leveraged in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to influence GABAA receptors, which are involved in inhibitory neurotransmission in the brain . This interaction can lead to anticonvulsant effects and other neuroprotective actions. The exact pathways and molecular targets may vary depending on the specific derivative and its structure.
Comparación Con Compuestos Similares
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives can be compared with other spirocyclic compounds, such as:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: These compounds also exhibit anticonvulsant properties and interact with similar molecular targets.
1,4-Diazaspiro(5.5)undecane-3,5-diones: These compounds have been studied for their potential biological activities and structural similarities.
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives lies in their specific spirocyclic structure and the presence of the fluorophenyl group, which can enhance their biological activity and chemical reactivity.
Propiedades
Número CAS |
134069-72-0 |
|---|---|
Fórmula molecular |
C17H21FN2O2 |
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
8-[2-(4-fluorophenyl)ethyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H21FN2O2/c1-13-17(22-16(21)19(13)2)8-11-20(12-9-17)10-7-14-3-5-15(18)6-4-14/h3-6H,1,7-12H2,2H3 |
Clave InChI |
WNXFWNVHRUTQLB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


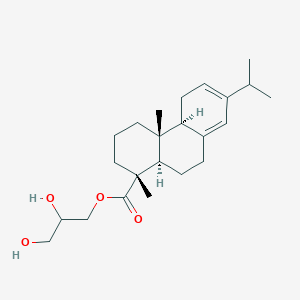

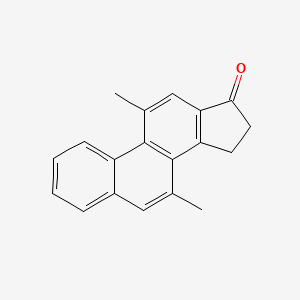
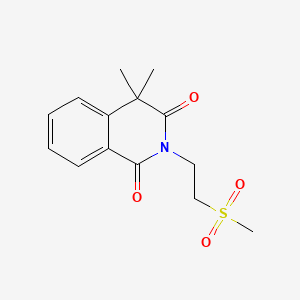


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
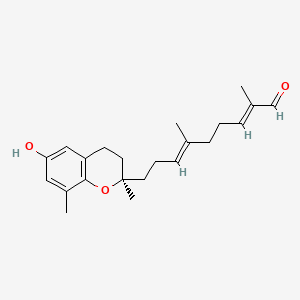
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)

